
5-(2-Chloropyridin-3-yl)-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Chloropyridin-3-yl)-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloropyridine moiety and a dimethylphenyl group attached to an oxadiazole ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in organic chemistry, medicinal chemistry, and material science.
準備方法
The synthesis of 5-(2-Chloropyridin-3-yl)-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common synthetic route includes the reaction of 2-chloropyridine-3-carboxylic acid hydrazide with 3,4-dimethylbenzoyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate acyl hydrazide, which then undergoes cyclization to form the oxadiazole ring.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and consistency of the final product.
化学反応の分析
5-(2-Chloropyridin-3-yl)-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions typically target the aromatic rings, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions may reduce the oxadiazole ring or the aromatic rings, depending on the reaction conditions.
Substitution: The chloropyridine moiety in the compound is susceptible to nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu), which can replace the chlorine atom with other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce partially or fully reduced derivatives of the compound.
科学的研究の応用
5-(2-Chloropyridin-3-yl)-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug discovery and development.
Medicine: The compound’s potential therapeutic properties are investigated in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry: In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties can enhance the performance and durability of these materials.
作用機序
The mechanism of action of 5-(2-Chloropyridin-3-yl)-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. These interactions can modulate biological pathways and processes, leading to the observed bioactivity.
For example, if the compound exhibits antimicrobial activity, it may inhibit the function of essential bacterial enzymes or disrupt the integrity of the bacterial cell membrane. In the case of anticancer activity, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.
類似化合物との比較
5-(2-Chloropyridin-3-yl)-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole can be compared with other similar compounds, such as:
5-(2-Chloropyridin-3-yl)-3-phenyl-1,2,4-oxadiazole: This compound lacks the dimethyl groups on the phenyl ring, which may affect its chemical reactivity and biological activity.
5-(2-Chloropyridin-3-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole: The presence of a single methyl group on the phenyl ring may result in different chemical and biological properties compared to the dimethyl-substituted compound.
5-(2-Chloropyridin-3-yl)-3-(3,4-dichlorophenyl)-1,2,4-oxadiazole:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties that can be leveraged in various research and industrial applications.
特性
分子式 |
C15H12ClN3O |
|---|---|
分子量 |
285.73 g/mol |
IUPAC名 |
5-(2-chloropyridin-3-yl)-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C15H12ClN3O/c1-9-5-6-11(8-10(9)2)14-18-15(20-19-14)12-4-3-7-17-13(12)16/h3-8H,1-2H3 |
InChIキー |
INHBWXFOHQBZDW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)C3=C(N=CC=C3)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


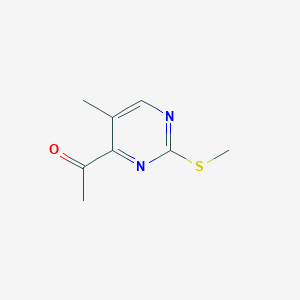

![9-([1,1'-Biphenyl]-4-yl)-11-bromo-9H-dibenzo[a,c]carbazole](/img/structure/B11774797.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-4,5-dihydroisoxazole-5-carbonitrile](/img/structure/B11774807.png)

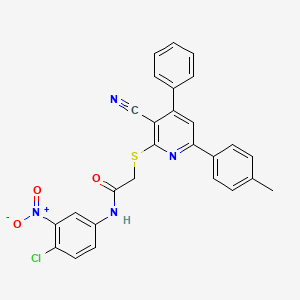
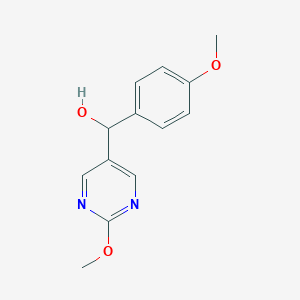

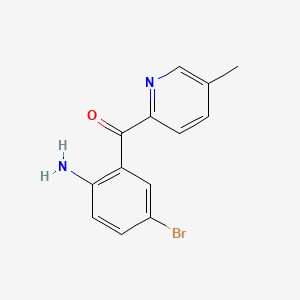
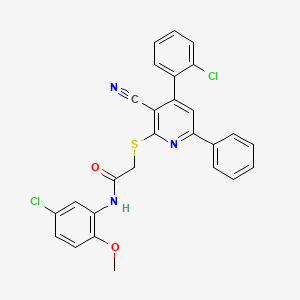
![4-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B11774849.png)
![Methyl 7-hydroxybenzo[b]thiophene-5-carboxylate](/img/structure/B11774854.png)

